Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine
Description
Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed of alternating glycine and D-phenylalanine residues. Its sequence (Gly-D-Phe-Gly-D-Phe-D-Phe) features a non-natural stereochemistry due to the exclusive use of D-phenylalanine, which confers resistance to enzymatic degradation and enhances metabolic stability compared to L-configured peptides .
Properties
CAS No. |
644997-11-5 |
|---|---|
Molecular Formula |
C31H35N5O6 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H35N5O6/c32-19-27(37)34-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-25(17-22-12-6-2-7-13-22)30(40)36-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1 |
InChI Key |
GPUBOUJYXQIEIS-TWJOJJKGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Biological Activity
Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and cytotoxicity. This article explores the compound's biological activity, focusing on its interactions with alkaline phosphatases (ALPs) and its cytotoxic effects.
Structure and Properties
The compound's structure comprises multiple D-phenylalanine residues, which contribute to its biological properties. The arrangement of amino acids influences its interaction with various enzymes and cellular components, making it a subject of interest in pharmacological research.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against human alkaline phosphatases (ALPs). ALPs are crucial enzymes involved in various physiological processes, including bone mineralization and dephosphorylation reactions.
Table 1: Inhibitory Effects on Alkaline Phosphatases
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Glycyl-D-phenylalanylglycyl-D-Phe | Human tissue-nonspecific ALP | 0.034 ± 0.01 |
| Glycyl-D-phenylalanylglycyl-D-Phe | Human intestinal ALP | 0.082 ± 0.01 |
| Glycyl-D-phenylalanylglycyl-D-Phe | Human placental ALP | 0.150 ± 0.07 |
The compound was found to inhibit these enzymes with varying potency, suggesting that structural modifications could enhance its effectiveness as a therapeutic agent against diseases associated with aberrant ALP activity, such as certain cancers and bone disorders .
2. Cytotoxicity Studies
This compound has also been evaluated for its cytotoxic properties. A study demonstrated that this compound exhibits significant cytotoxic effects on Vero cells, a standard cell line used for toxicity testing.
Case Study: Cytotoxic Effects on Vero Cells
In vitro experiments revealed that the compound induces cell death at specific concentrations, with a notable increase in the release of N-acetylglucosaminidase from lysosomal fractions when treated at pH 7.5. This effect was inhibited by agents like chloroquine, indicating that the compound may disrupt lysosomal integrity .
The biological activity of this compound can be attributed to its interaction with lysosomal membranes and alkaline phosphatases:
- Lysosomal Disruption : The compound acts as a lysosomotropic agent, leading to increased enzyme activity within lysosomes and subsequent cell death.
- Alkaline Phosphatase Inhibition : By binding to the active sites of ALPs, it prevents substrate access, thereby inhibiting their function essential for normal physiological processes.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine is utilized in peptide synthesis, serving as a crucial building block for creating larger peptides. These peptides are essential for developing new pharmaceuticals and biotechnological products, particularly in the context of targeted therapies and biologics .
Drug Development
Peptide-based Therapeutics
This compound plays a significant role in the design of peptide-based drugs aimed at targeting specific biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects. Research indicates that peptides derived from this compound can be effective in treating various conditions, including cancer and metabolic disorders .
Biochemical Research
Studying Protein Interactions
In biochemical research, this compound is employed to study protein interactions and enzyme activities. It aids researchers in understanding cellular mechanisms and disease processes by acting as a model for investigating how peptides interact within biological systems .
Cytotoxic Properties
Research has shown that related compounds, such as Glycyl-D-phenylalanine-2-naphthylamide, exhibit cytotoxic effects on certain cell lines. This property is attributed to their ability to disrupt lysosomal membranes, suggesting potential applications in targeted cancer therapies .
Cosmetic Formulations
Anti-aging Properties
The compound is incorporated into skincare products due to its potential anti-aging benefits. It is believed to improve skin texture and elasticity, making it a valuable ingredient in cosmetic formulations aimed at enhancing skin health .
Food Industry
Flavor Enhancement and Nutritional Benefits
In the food industry, this compound can be used as a flavor enhancer or in functional foods. Its incorporation can contribute to taste enhancement while also providing nutritional benefits, making it an attractive option for food manufacturers .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Peptide Synthesis | Building block for pharmaceuticals and biotechnological products |
| Drug Development | Design of peptide-based drugs targeting specific pathways |
| Biochemical Research | Study of protein interactions and enzyme activities |
| Cytotoxic Properties | Potential use in cancer therapies through lysosomal disruption |
| Cosmetic Formulations | Anti-aging properties improving skin texture and elasticity |
| Food Industry | Flavor enhancement and nutritional benefits |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
D-Phenylalanine, D-alanyl (CAS 3061-94-7)
- Structure : A dipeptide (D-Ala-D-Phe) with a simpler backbone compared to the tetrapeptide target compound.
- Molecular Weight : 236.27 g/mol vs. ~592.68 g/mol for Glycyl-D-phenylalanylglycyl-D-phenylalanyl-D-phenylalanine (estimated).
- Functional Differences : The dipeptide lacks the alternating glycine residues and the extended hydrophobic core of the tetrapeptide, reducing its capacity for multivalent interactions .
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (DTXSID40802328)
- Structure : A tetrapeptide with tyrosine (Tyr) and tryptophan (Trp) replacing two glycine residues.
- Trp adds an indole moiety, enabling π-π stacking and fluorescence properties absent in the target compound.
- Bioactivity Implications : These substitutions may confer selectivity for receptors or enzymes sensitive to aromatic or polar residues .
Diphenylamine Analogs (e.g., Tofenamic Acid)
- Structural Contrast: Diphenylamine derivatives (e.g., tofenamic acid) are non-peptidic small molecules with two phenyl groups linked via an amine.
- Functional Divergence : Unlike the tetrapeptide, these analogs lack amide bonds and chiral centers, resulting in distinct pharmacokinetic profiles (e.g., faster renal clearance) and therapeutic applications (e.g., anti-inflammatory agents) .
Comparative Data Table
Research Findings and Implications
- Hydrophobicity : The target tetrapeptide’s triple phenylalanine residues create a highly hydrophobic core, surpassing the dipeptide (D-Ala-D-Phe) and diphenylamine analogs. This property may enhance blood-brain barrier penetration .
- Metabolic Stability: D-amino acids in the target compound confer protease resistance, a feature absent in L-configured peptides and non-peptidic diphenylamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
